2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a chlorophenyl group, a furan ring, a thiophene ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of phenylacetic acid to obtain 2-chlorophenylacetic acid. This intermediate is then reacted with furan-3-carbaldehyde and thiophene-2-carbaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives with different substituents on the phenyl, furan, or thiophene rings. Examples include:
- 2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide
- 2-(2-chlorophenyl)-N-[2-(thiophen-2-yl)-2-hydroxyethyl]acetamide
Uniqueness
What sets 2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c19-15-5-2-1-4-13(15)10-17(21)20-12-18(22,14-7-8-23-11-14)16-6-3-9-24-16/h1-9,11,22H,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEIYHBWMZHHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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